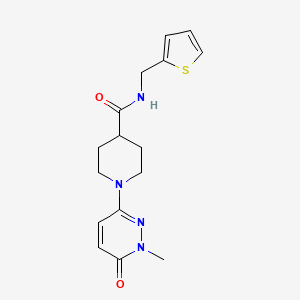
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a derivative of pyridazinone with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following formula:
This compound features a pyridazinone ring linked to a piperidine moiety and a thiophenyl group, which may enhance its biological activity through specific molecular interactions.
Research indicates that compounds similar to this one often act as phosphodiesterase inhibitors . Specifically, they inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, thereby modulating inflammatory responses and potentially providing therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Antiproliferative Effects
Studies have shown that pyridazinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to this compound have demonstrated IC50 values in the nanomolar range against breast cancer cell lines, indicating potent activity .
In Vitro Studies
In vitro evaluations have highlighted the compound's ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . Immunofluorescence assays confirmed that these compounds target tubulin, causing multinucleation—a hallmark of mitotic catastrophe .
Case Studies
Recent research has explored the efficacy of similar compounds in treating multiple myeloma. For example, a study reported that analogs with a similar structure inhibited TAK1 kinase activity with an IC50 value as low as 30 nM . This suggests that the compound may also possess activity against other kinases involved in tumor progression.
Data Summary
| Biological Activity | IC50 Value (nM) | Cell Line | Mechanism |
|---|---|---|---|
| Antiproliferative | 52 | MCF-7 (breast cancer) | Induces apoptosis |
| TAK1 Kinase Inhibition | 30 | Multiple Myeloma | Inhibits growth |
| PDE4 Inhibition | - | Various | Modulates inflammatory responses |
特性
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19-15(21)5-4-14(18-19)20-8-6-12(7-9-20)16(22)17-11-13-3-2-10-23-13/h2-5,10,12H,6-9,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIQHSPVRCHIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














